molecular formula C10H12N4O2 B2401757 3-amino-4-methoxy-1H-indole-2-carbohydrazide CAS No. 840496-04-0

3-amino-4-methoxy-1H-indole-2-carbohydrazide

Cat. No.: B2401757
CAS No.: 840496-04-0
M. Wt: 220.232
InChI Key: KKEAIGKIYWJFSC-UHFFFAOYSA-N
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Description

3-amino-4-methoxy-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Scientific Research Applications

3-amino-4-methoxy-1H-indole-2-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a precursor for the synthesis of various indole derivatives with potential biological activities.

    Biology: It is studied for its potential antiviral, anticancer, and antimicrobial properties, making it a valuable compound in biological research.

    Medicine: The compound’s therapeutic potential is explored for the development of new drugs targeting various diseases.

    Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals

Future Directions

Indole derivatives, including 3-amino-4-methoxy-1H-indole-2-carbohydrazide, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Their broad-spectrum biological activities make them an important focus for future research in medicinal and pharmaceutical chemistry .

Preparation Methods

The synthesis of 3-amino-4-methoxy-1H-indole-2-carbohydrazide typically involves the reaction of 3-amino-4-methoxy-1H-indole-2-carboxylic acid with hydrazine hydrate under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-amino-4-methoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exhibiting antiviral or anticancer effects .

Comparison with Similar Compounds

3-amino-4-methoxy-1H-indole-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.

Properties

IUPAC Name

3-amino-4-methoxy-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-6-4-2-3-5-7(6)8(11)9(13-5)10(15)14-12/h2-4,13H,11-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEAIGKIYWJFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=C(N2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328064
Record name 3-amino-4-methoxy-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

840496-04-0
Record name 3-amino-4-methoxy-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-methoxy-1H-indole-2-carbohydrazide
Reactant of Route 2
3-amino-4-methoxy-1H-indole-2-carbohydrazide
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3-amino-4-methoxy-1H-indole-2-carbohydrazide
Reactant of Route 5
3-amino-4-methoxy-1H-indole-2-carbohydrazide
Reactant of Route 6
3-amino-4-methoxy-1H-indole-2-carbohydrazide

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